molecular formula C21H19NO4S B2928024 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034465-08-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2928024
CAS No.: 2034465-08-0
M. Wt: 381.45
InChI Key: OEGPOXDAWZPTRR-UHFFFAOYSA-N
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Description

The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide features a benzodioxin core fused with a hydroxyethyl linker and a benzamide moiety substituted with a thiophen-3-yl group.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c23-18(16-5-6-19-20(11-16)26-9-8-25-19)12-22-21(24)15-3-1-14(2-4-15)17-7-10-27-13-17/h1-7,10-11,13,18,23H,8-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGPOXDAWZPTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dihydrobenzo[b][1,4]dioxin moiety : This part of the molecule is known for its role in various biological activities.
  • Thiophen-3-yl group : Contributes to the compound's pharmacological properties.
  • Hydroxyethyl substituent : Enhances solubility and bioavailability.

The molecular formula is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 367.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Dihydrobenzo[b][1,4]dioxin core : This is achieved through cyclization reactions involving phenolic compounds.
  • Introduction of the Hydroxyethyl group : This can be done via alkylation reactions.
  • Formation of the Benzamide linkage : Achieved through acylation methods with thiophenes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)15Induces apoptosis
Compound BHeLa (cervical cancer)10Inhibits cell proliferation
Compound CA549 (lung cancer)20Disrupts cell cycle

These findings suggest that modifications to the dioxin structure can enhance anticancer activity by targeting specific pathways involved in tumor growth and survival .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was evaluated using DPPH and ABTS assays:

Assay TypeIC50 (µM)
DPPH30
ABTS25

These results demonstrate that the compound exhibits promising antioxidant capabilities, potentially contributing to its overall therapeutic effects .

Enzyme Inhibition

Inhibition studies reveal that this compound acts as an inhibitor for several key enzymes associated with metabolic diseases:

EnzymeIC50 (µM)
Acetylcholinesterase5
α-glucosidase12

This suggests potential applications in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Case Studies

Several case studies have documented the biological effects of compounds similar to this compound:

  • Breast Cancer Study : A derivative was tested on MCF-7 cells showing a significant reduction in cell viability after 48 hours of treatment.
    "The compound induced apoptosis through mitochondrial pathways" .
  • Diabetes Management : Another study focused on enzyme inhibition indicated that modifications to the dioxin core significantly enhanced α-glucosidase inhibition.
    "These modifications could lead to novel therapeutic agents for managing postprandial hyperglycemia" .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzodioxin core with multiple analogs (e.g., compounds 18–26 in –2 and 7a–7f in ). Key structural differences include:

  • Substituents on Benzamide : The thiophen-3-yl group distinguishes it from compounds with thiophen-2-yl (e.g., 25–26 in ) or halogenated aryl groups (e.g., 21 in ). Thiophen-3-yl may alter π-stacking interactions compared to thiophen-2-yl due to positional isomerism .
Table 1: Structural Comparison of Selected Analogs
Compound ID Core Structure Substituents on Benzamide Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzodioxin + Benzamide Thiophen-3-yl Hydroxyethyl linker ~395.4*
18 () Oxadiazole + Benzodioxin Thiomethoxy Oxadiazole ring 413.4
25 () Oxadiazole + Thiophen-2-yl Benzamide Thiophen-2-yl 299.3
7a () Dihydrothiazole + Benzodioxin Bromophenyl Hydrazono group 484.3
1005295-15-7 () Thiazole + Benzodioxin Dimethoxyphenyl Thiazole ring 455.5

*Estimated based on molecular formula.

Physicochemical Properties

  • Melting Points : Thiophene and bromophenyl analogs (e.g., 7a in ) exhibit high melting points (272–274°C), indicative of crystalline stability . The hydroxyethyl group in the target compound may reduce melting points due to increased flexibility.
  • Solubility : Hydroxyethyl and methoxy groups enhance aqueous solubility compared to halogenated derivatives (e.g., 21 in ) .

Spectroscopic Characterization

  • NMR and MS : Benzodioxin protons resonate at δ 4.2–4.4 ppm (OCH₂CH₂O), while thiophen-3-yl protons appear at δ 7.2–7.5 ppm (aromatic region) . ESI-MS typically shows [M+H]⁺ peaks corresponding to molecular weights .
  • IR Spectroscopy : Hydroxyethyl groups show broad O-H stretches (~3200 cm⁻¹), distinct from carbonyl stretches (~1660 cm⁻¹) in benzamide derivatives .

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